molecular formula C18H11F3N4O2 B2839839 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1209247-38-0

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2839839
CAS No.: 1209247-38-0
M. Wt: 372.307
InChI Key: NFTZAKPXNYWCFZ-UHFFFAOYSA-N
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Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is usually introduced via trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring and indole moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
  • **N-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)-1H-indole-3-carboxamide
  • **N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide

Uniqueness

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is unique due to the specific combination of its trifluoromethyl group, oxadiazole ring, and indole moiety. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased lipophilicity, and specific binding interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O2/c19-18(20,21)11-7-5-10(6-8-11)16-24-25-17(27-16)23-15(26)13-9-22-14-4-2-1-3-12(13)14/h1-9,22H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZAKPXNYWCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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